REACTION_CXSMILES
|
O=C[C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[C:12](O)(=O)[CH2:13]C(O)=O.N1CCCCC1>C(O)(=O)C>[CH:12]([C:11]1[CH:10]=[C:8]([OH:9])[C:5]([O:6][CH3:7])=[CH:4][CH:3]=1)=[CH2:13]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Name
|
|
Quantity
|
3.41 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The flask was shaken well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a loose funnel at the top
|
Type
|
CUSTOM
|
Details
|
irradiated for 1–7 minutes in parts
|
Type
|
ADDITION
|
Details
|
The cooled mixture was poured into ice-cold water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with dil HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
, saturated sodium chloride and then organic layer dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain liquid which
|
Type
|
CUSTOM
|
Details
|
was purified on silica gel column chromatography
|
Type
|
ADDITION
|
Details
|
mixture of hexane and ethyl acetate (9:1 to 6:4)
|
Type
|
CUSTOM
|
Details
|
provided sweet
|
Name
|
|
Type
|
|
Smiles
|
C(=C)C=1C=C(C(=CC1)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |